molecular formula C17H20ClNO3 B13787000 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride CAS No. 93203-06-6

1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

Cat. No.: B13787000
CAS No.: 93203-06-6
M. Wt: 321.8 g/mol
InChI Key: VBXLHYCGQDAHGW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydroisoquinoline core, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core is alkylated with a methoxyphenyl halide.

    Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the methoxy group to a hydroxyl group.

    Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium iodide or silver acetate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehydroxylated or demethoxylated products.

    Substitution: Formation of new halide or acetate derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups and chloride ion.

    1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium: Lacks the hydroxyl groups.

    1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol: Lacks the chloride ion.

Uniqueness

The presence of both hydroxyl groups and the chloride ion in 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

93203-06-6

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

InChI

InChI=1S/C17H19NO3.ClH/c1-18-10-16(20)15-9-12(19)5-8-14(15)17(18)11-3-6-13(21-2)7-4-11;/h3-9,16-17,19-20H,10H2,1-2H3;1H

InChI Key

VBXLHYCGQDAHGW-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CC(C2=C(C1C3=CC=C(C=C3)OC)C=CC(=C2)O)O.[Cl-]

Origin of Product

United States

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